molecular formula C13H12ClNO2S B1404753 Ethyl [(7-chloroquinolin-4-yl)thio]acetate CAS No. 1071597-98-2

Ethyl [(7-chloroquinolin-4-yl)thio]acetate

Cat. No. B1404753
M. Wt: 281.76 g/mol
InChI Key: PJHUMCXVZGTTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(7-chloroquinolin-4-yl)thio]acetate (ECQTA) is an organic compound with a unique structure, consisting of an ethyl ester of a quinoline and thioacetate moieties. It is a colorless and odorless solid at room temperature and has a wide range of applications in scientific research. ECQTA is a versatile molecule that can be used in a variety of laboratory experiments, including synthesis and biochemical studies.

Scientific Research Applications

Antimicrobial Activity
Ethyl [(7-chloroquinolin-4-yl)thio]acetate derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from hydroxyquinoline and ethyl chloroacetate, further treated to produce various derivatives, exhibited significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Ahmed et al., 2006). Similarly, new quinazolines synthesized for antimicrobial purposes showed promising results against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating a broad spectrum of antimicrobial activity (Desai et al., 2007).

Cytotoxic Activity and Cancer Research
The ethyl [(7-chloroquinolin-4-yl)thio]acetate scaffold has also found applications in cancer research. Derivatives synthesized using the S-arylation method showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung, and breast cancer cells, suggesting potential for anticancer therapy (Riadi et al., 2021). Another study focused on compounds with moderate cytotoxic activity against leukemia and breast cancer cell lines, further contributing to the compound's potential in cancer treatment strategies (Nguyen et al., 2019).

Antioxidant Properties
Research into the antioxidant properties of ethyl [(7-chloroquinolin-4-yl)thio]acetate derivatives has shown promising results. Specifically, derivatives synthesized for their antioxidant capabilities demonstrated the ability to reduce lipid peroxidation levels and scavenge nitric oxide, suggesting a role in oxidative stress mitigation (Saraiva et al., 2015).

Molecular Structure and Characterization
Detailed molecular characterization of ethyl [(7-chloroquinolin-4-yl)thio]acetate and its derivatives has provided insights into their structural properties and potential interactions. Studies involving crystal structure, Hirshfeld surface analysis, and DFT studies have elucidated the molecular basis for the observed biological activities, aiding in the design of more effective derivatives (Baba et al., 2019).

properties

IUPAC Name

ethyl 2-(7-chloroquinolin-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)8-18-12-5-6-15-11-7-9(14)3-4-10(11)12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHUMCXVZGTTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(7-chloroquinolin-4-yl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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